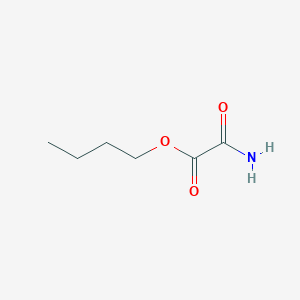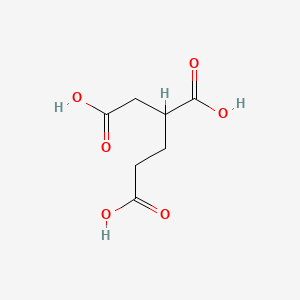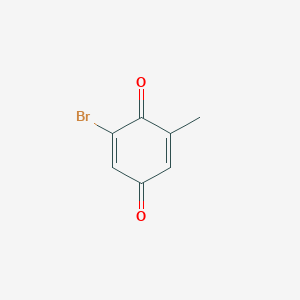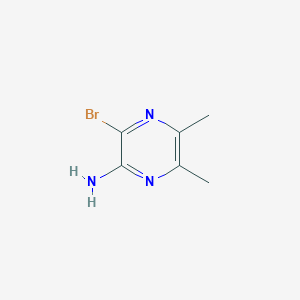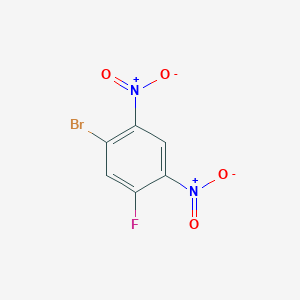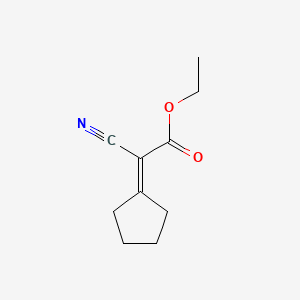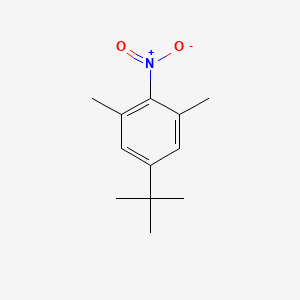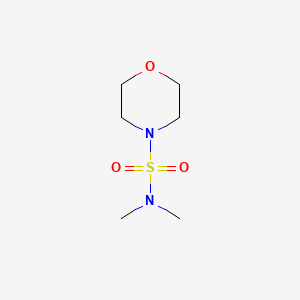
5-(2-Methoxyethyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(2-Methoxyethyl)-1H-tetrazole and related compounds typically involves strategies that exploit the tetrazole ring's reactivity towards nucleophiles and electrophiles. Recent advances in tetrazole chemistry have introduced efficient methods for synthesizing these compounds, leveraging their unique structural characteristics for various applications. These synthesis methods are designed to achieve high yields, selectivity, and functional group compatibility, often under mild reaction conditions to accommodate a wide range of substituents (Dai et al., 2013).
Molecular Structure Analysis
The molecular structure of 5-(2-Methoxyethyl)-1H-tetrazole features a tetrazole ring—a five-membered ring consisting of four nitrogen atoms and one carbon atom. This structure imparts significant aromaticity due to the electron-rich nature of the poly-nitrogen ring, enabling the formation of strong hydrogen bonds and contributing to the compound's stability and reactivity. The 2-methoxyethyl substituent influences the compound's physical and chemical properties, including its solubility, boiling point, and potential interaction with biological targets.
Chemical Reactions and Properties
Tetrazoles, including 5-(2-Methoxyethyl)-1H-tetrazole, participate in a variety of chemical reactions, reflecting their versatile chemistry. These reactions include nucleophilic substitution, cycloaddition, and metal complexation, which are central to their application in synthesizing pharmaceuticals, agrochemicals, and energetic materials. The tetrazole ring can act as a bioisostere for the carboxyl group, making it valuable in drug design and development for enhancing pharmacokinetic properties (Li Yin-chuan, 2011).
Applications De Recherche Scientifique
Role in Medicinal Chemistry
5-(2-Methoxyethyl)-1H-tetrazole, as a subtype of 5-substituted 1H-tetrazoles, is prominent in medicinal chemistry. These compounds are known for their role as bioisosteric replacements for carboxylic acids, contributing to drug development. 5-Substituted 1H-tetrazoles, including 5-(2-Methoxyethyl)-1H-tetrazole, enhance pharmacokinetics, pharmacodynamics, and metabolic resistance in various drugs (Mittal & Awasthi, 2019).
Photographic Industry and Synthesis
In the photographic industry and organic chemistry, 5-substituted tetrazoles serve as intermediates for synthesizing other heterocycles. Their usage extends to activating agents in oligonucleotide synthesis, demonstrating their versatility in chemical applications (J. Roh, K. Vávrová, & A. Hrabálek, 2012).
Chromatography Applications
5-(2-Methoxyethyl)-1H-tetrazole has been utilized as a stationary phase in gas-liquid partition chromatography. Its polar nature and complexing properties significantly aid in separating various hydrocarbons and other compounds (Finnegan & Smith, 1961).
Coordination Chemistry and Materials Science
These compounds also find applications in coordination chemistry and materials science, contributing to the development of new materials with unique properties. Their role in forming metal-organic coordination polymers with properties like fluorescence and ferroelectric behaviors highlights their importance in advanced material synthesis (Zhao et al., 2008).
Energetic Materials
5-(2-Methoxyethyl)-1H-tetrazole is studied in the context of energetic materials due to its high nitrogen content. It's explored for potential use in explosives and propellants, underlining the compound's significance in defense and aerospace applications (Haiges & Christe, 2013).
Propriétés
IUPAC Name |
5-(2-methoxyethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-9-3-2-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWIZNWZRQEACB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314331 |
Source


|
| Record name | 5-(2-methoxyethyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyethyl)-1H-tetrazole | |
CAS RN |
117889-08-4 |
Source


|
| Record name | 5-(2-methoxyethyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



